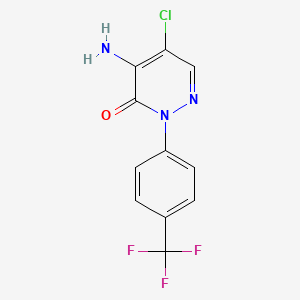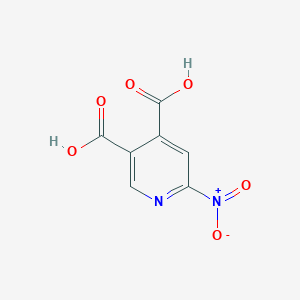
6-nitropyridine-3,4-dicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-nitropyridine-3,4-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C7H4N2O6. It is a derivative of pyridine, characterized by the presence of nitro and carboxylic acid functional groups at the 6, 3, and 4 positions of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitropyridine-3,4-dicarboxylic acid typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine. Subsequent reactions can introduce additional functional groups to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
化学反応の分析
Types of Reactions
6-nitropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters, amides, and other substituted derivatives
科学的研究の応用
6-nitropyridine-3,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
作用機序
The mechanism of action of 6-nitropyridine-3,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,6-pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 6 positions.
3,5-dinitropyridine: Contains two nitro groups at the 3 and 5 positions.
4-nitropyridine-2,6-dicarboxylic acid: Similar structure with nitro and carboxylic acid groups at different positions
Uniqueness
The combination of nitro and carboxylic acid groups at the 6, 3, and 4 positions allows for unique interactions and reactivity patterns compared to other pyridine derivatives .
特性
CAS番号 |
214071-17-7 |
|---|---|
分子式 |
C7H4N2O6 |
分子量 |
212.12 g/mol |
IUPAC名 |
6-nitropyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H4N2O6/c10-6(11)3-1-5(9(14)15)8-2-4(3)7(12)13/h1-2H,(H,10,11)(H,12,13) |
InChIキー |
JSVJKHUJIICWGR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



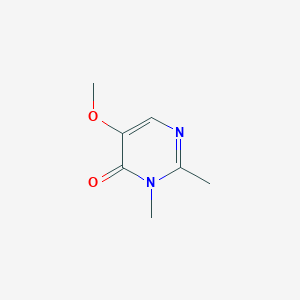

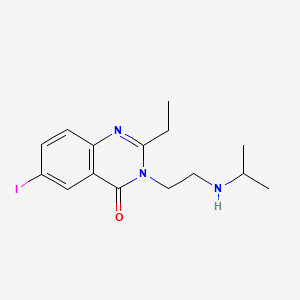

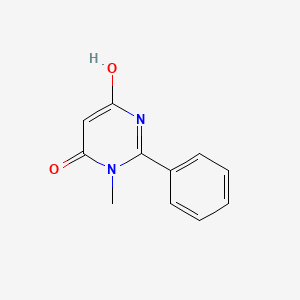
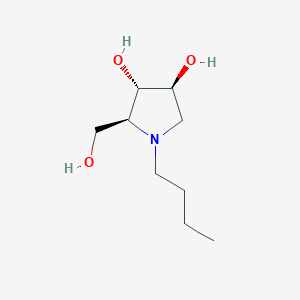
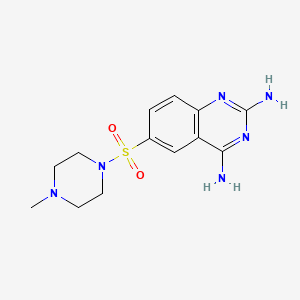
![2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B15215005.png)
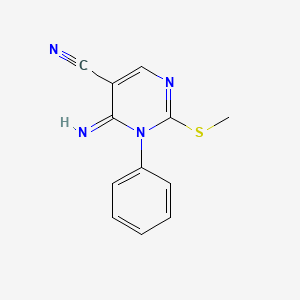
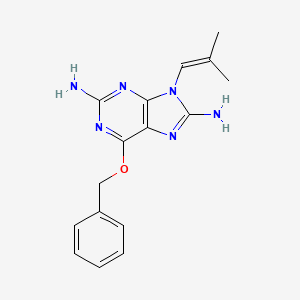

![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
